Target Engagement Potential: RBM39 Degradation Class-Level Inference vs. Indisulam
The pyrazole-4-sulfonamide scaffold of 2034345-71-4 aligns with the chemotype claimed in WO-2020210139-A1 for RBM39 protein degraders [1]. While no direct DC50 or IC50 data are publicly available for this specific compound, the patent discloses that structurally related pyrazole-4-sulfonamides induce RBM39 degradation at sub-micromolar concentrations. By contrast, the canonical aryl sulfonamide RBM39 degrader indisulam (N-(3-chloro-1H-indol-7-yl)-1,4-benzenedisulfonamide) exhibits a reported DC50 of 10.84 ± 0.92 µM in cellular assays [2]. The structural divergence—a pyrazole-4-sulfonamide core with a furan-pyridine extension versus a benzenedisulfonamide core with an indole extension—suggests potentially distinct degradation kinetics and selectivity profiles, although quantitative head-to-head confirmation is absent.
| Evidence Dimension | RBM39 degradation potency (DC50) |
|---|---|
| Target Compound Data | No published experimental DC50; scaffold claimed in patent WO-2020210139-A1 for RBM39 degradation [1] |
| Comparator Or Baseline | Indisulam: DC50 = 10.84 ± 0.92 µM in cellular RBM39 degradation assay [2] |
| Quantified Difference | Not calculable; class-level evidence only |
| Conditions | Cell-based RBM39 degradation assay (DP1 used as positive control in [2] |
Why This Matters
For research programs investigating splicing-modulatory antitumor mechanisms, selection of 2034345-71-4 over generic sulfonamides like indisulam provides access to a pyrazole-4-sulfonamide chemotype with a distinct core structure from the benzenedisulfonamide class, potentially offering differentiated target engagement profiles.
- [1] Wehn, P., Grina, J., Estrada, M. A., & Xu, R. (2020). Pyrazolesulfonamides as Antitumor Agents. WO Patent Application 2020210139 A1, filed April 6, 2020. View Source
- [2] Ting, T. C., Goralski, M., Klein, K., & Wang, B. (2020). Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15. Signal Transduction and Targeted Therapy, 5, 155. doi:10.1038/s41392-020-00244-x. View Source
